1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine
Overview
Description
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with methoxy and methyl groups, and a guanidine moiety
Preparation Methods
The synthesis of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-methoxy-4-methylquinazoline with guanidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine: Similar structure but with a different position of the methoxy group.
(4-Methylquinazolin-2-yl)methanol: Lacks the guanidine moiety and has a hydroxyl group instead.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which imparts distinct chemical and biological properties .
Biological Activity
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a quinazoline ring substituted with methoxy and methyl groups, alongside a guanidine functional group, enhances its solubility and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H12N4O. The presence of the methoxy group significantly affects its solubility and interaction with biological targets, making it an interesting candidate for pharmacological research .
Biological Activities
This compound exhibits several notable biological activities:
- Antibacterial Activity : This compound has shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) recorded range from 4 to 8 µg/mL .
- Inhibition of DNA Repair Enzymes : It acts as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in repairing topoisomerase II-mediated DNA damage. This inhibition can potentially enhance the efficacy of topoisomerase-targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting enzymes like TDP2, it disrupts DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
- Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to various biological targets, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Chemical Structure | Notable Properties |
---|---|---|
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine | C10H12N4O | Similar antibacterial activity |
1-(4-Methylquinazolin-2-yl)guanidine | C10H11N5 | Exhibits strong enzyme inhibition |
1-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine | C11H14N4O | Potential anti-inflammatory effects |
This table illustrates the diversity within the quinazoline class and highlights how variations in substituents can influence biological activity and therapeutic potential.
Case Studies
Recent studies have focused on the application of this compound in cancer therapy:
- Cancer Treatment Enhancement : A study demonstrated that combining this compound with traditional chemotherapeutics could significantly improve treatment outcomes in models resistant to standard therapies. The compound's ability to inhibit TDP2 was crucial in overcoming drug resistance .
- High-throughput Screening : In high-throughput screening assays, this compound was identified as a potent inhibitor among a library of over 460,000 compounds, underscoring its potential for further development as an anticancer agent .
Properties
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNJNPVSRLVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364521 | |
Record name | GNF-PF-3361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244052-68-4 | |
Record name | GNF-PF-3361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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